molecular formula C34H38N6O9 B560915 Suc-Phe-Ala-Ala-Phe-pNA CAS No. 110906-89-3

Suc-Phe-Ala-Ala-Phe-pNA

Cat. No. B560915
CAS RN: 110906-89-3
M. Wt: 674.711
InChI Key: ICTPBQOIKFIIIX-MPPVQRIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Phe-Ala-Ala-Phe-pNA is a chromogenic p-nitroanilide (pNA) substrate . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . The cleavage of this compound releases 4-nitroaniline, which is yellow in color and can be measured spectrophotometrically .


Synthesis Analysis

The synthesis of this compound has been reported . It has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi .


Molecular Structure Analysis

The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .


Chemical Reactions Analysis

This compound is a synthetic polypeptide that can serve as a substrate for the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22T, the alcalase ultra 2.5 L, and the thermolsyin type X .


Physical And Chemical Properties Analysis

This compound is a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Scientific Research Applications

  • Human Cyclophilin Binding : A study by Demange et al. (2001) explored how human cyclophilin hCyp-18 binds peptides derived from similar structures like Suc-Ala-Ala-Pro-Phe-pNA. They discovered that hCyp-18 can bind 2-4-mer peptides and derivatives of para-nitroaniline (pNA). The study emphasized the existence of two independent subsites in hCyp-18 for peptide binding, suggesting the importance of such peptides in understanding protein interactions (Demange et al., 2001).

  • Enzyme Kinetics : Brömme and Fittkau (1985) synthesized new chromogenic substrates and inhibitors with the sequence X-Ala-Ala-Phe-Y, finding them more efficient than previous substrates and inhibitors for enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin. This study highlights the significance of such peptides in enzyme kinetics research (Brömme & Fittkau, 1985).

  • Characterization of Neutral Endopeptidase : Ishida et al. (1983) characterized a neutral metallo-endopeptidase from human kidney that hydrolyzes peptides like Suc(Ala)3-pNA. This enzyme preferentially hydrolyzes bonds on the amino sides of hydrophobic amino acids, indicating the importance of such peptide structures in understanding endopeptidase behavior (Ishida et al., 1983).

  • Study of Serine Proteases : Case and Stein (2003) investigated the substrate selectivity of serine proteases using peptides including Suc-Phe-pNA and Suc-Ala-Phe-pNA. Their study contributed to the understanding of how extended substrates can trigger coupling mechanisms between chemistry and protein conformational isomerization (Case & Stein, 2003).

  • FKBP Family Characterization : Dimou et al. (2011) characterized two FKBPs from Azotobacter vinelandii, analyzing their peptidyl-prolyl cis/trans isomerase activity against Suc-Ala-Xaa-Pro-Phe-pNA synthetic peptides. This study suggests the role of such peptides in understanding bacterial protein folding and function (Dimou et al., 2011).

  • Investigation of Human Leukocyte Elastase : Mari et al. (1992) studied a T lymphocyte endopeptidase activity that hydrolyses Suc-Ala-Ala-Phe-pNA, demonstrating the role of these peptides in understanding cellular enzymatic activities (Mari et al., 1992).

Mechanism of Action

Target of Action

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.

Mode of Action

This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .

Biochemical Pathways

The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .

Safety and Hazards

Suc-Phe-Ala-Ala-Phe-pNA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Suc-Phe-Ala-Ala-Phe-pNA has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi . These applications suggest potential future directions for research and development involving this compound.

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTPBQOIKFIIIX-MPPVQRIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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